molecular formula C11H15NO2S B13138056 Methyl 2-cyclohexylthiazole-4-carboxylate

Methyl 2-cyclohexylthiazole-4-carboxylate

Cat. No.: B13138056
M. Wt: 225.31 g/mol
InChI Key: UWEDBBKLCGVQHD-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a cyclohexyl group at the 2-position and a carboxylate group at the 4-position makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclohexylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with α-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-cyclohexylthiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclohexylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects may be mediated through the inhibition or activation of specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

Methyl 2-cyclohexylthiazole-4-carboxylate is unique due to the presence of the cyclohexyl group at the 2-position and the carboxylate group at the 4-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-cyclohexylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a cyclohexyl group and a methyl ester functional group. The presence of these substituents may influence its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial properties. Thiazole derivatives are often evaluated for their efficacy against various pathogens.

  • Antibacterial Effects : Studies have shown that thiazole derivatives can exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition depending on structural modifications .
  • Antifungal Activity : The compound's antifungal potential has also been explored. Research indicates that thiazole derivatives can inhibit fungal growth, making them candidates for developing new antifungal agents .

Anticancer Activity

Thiazoles are recognized for their anticancer properties, particularly in overcoming drug resistance in cancer cells.

  • Mechanism of Action : this compound may act by modulating P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Studies suggest that compounds with similar structures can enhance the efficacy of chemotherapeutic agents by inhibiting P-gp-mediated drug efflux .
  • In Vitro Studies : In vitro assays have demonstrated that thiazoles can induce apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives, including this compound:

StudyFocusKey Findings
Study AAntimicrobialThis compound showed significant antibacterial activity against E. coli and S. aureus.
Study BAnticancerThe compound demonstrated the ability to reverse drug resistance in cancer cell lines by inhibiting P-gp activity.
Study CAntifungalExhibited moderate antifungal activity against C. albicans, supporting its potential as an antifungal agent.

Properties

IUPAC Name

methyl 2-cyclohexyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEDBBKLCGVQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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